![molecular formula C26H27FN4O4 B6583540 1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1111026-70-0](/img/structure/B6583540.png)
1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
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Overview
Description
1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C26H27FN4O4 and its molecular weight is 478.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.20163352 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Ethyl-6-fluoro-7-(morpholin-4-yl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core with various substituents that enhance its biological properties. Its molecular formula is C22H23FN2O4, and it has a molecular weight of approximately 430.49 g/mol. The presence of a fluorine atom and a morpholine ring contributes to its bioactivity.
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study focused on the synthesis and evaluation of similar compounds highlighted their effectiveness against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-Ethyl-6-fluoro... | Staphylococcus aureus | 20–40 µM |
1-Ethyl-6-fluoro... | Escherichia coli | 40–70 µM |
Ceftriaxone (control) | Staphylococcus aureus | 0.1 µM |
Ceftriaxone (control) | Escherichia coli | 4 µM |
These findings suggest that while the compound shows activity against resistant strains, it is less potent than established antibiotics like ceftriaxone .
The proposed mechanism for the antimicrobial action of quinoline derivatives involves the inhibition of DNA synthesis. The compounds may induce the formation of reactive oxygen species (ROS), leading to DNA strand breaks and subsequent cell death. This mechanism is particularly relevant in the context of antibiotic-resistant bacteria, where traditional modes of action are often ineffective .
Anticancer Activity
In addition to antimicrobial properties, studies have explored the anticancer potential of quinoline derivatives. The compound's structure allows it to interact with various cellular targets involved in cancer progression:
- Cell Cycle Inhibition : Certain analogs have been shown to arrest cancer cell lines at specific phases of the cell cycle.
- Apoptosis Induction : Compounds similar to 1-ethyl-6-fluoro... have been reported to promote apoptosis in cancer cells through mitochondrial pathways.
A notable study demonstrated that specific derivatives exhibited cytotoxicity against human cancer cell lines, indicating potential for further development as anticancer agents .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study on Antimicrobial Efficacy : A series of experiments tested various quinoline derivatives against multi-drug resistant S. aureus. The results showed that modifications to the morpholine group enhanced antibacterial activity significantly.
- Case Study on Cancer Cell Lines : In vitro studies using breast and colon cancer cell lines revealed that certain derivatives led to a marked decrease in cell viability, suggesting their potential as therapeutic agents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Properties
The compound has demonstrated promising anticancer activity in various cancer cell lines. Specifically, it has been shown to induce apoptosis in human cancer cells by activating intrinsic apoptotic pathways. In vitro studies suggest that it may inhibit tumor growth and metastasis through modulation of key signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. Preclinical studies indicate potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the reduction of oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies have highlighted the applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of the compound against multi-drug resistant bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics.
-
Case Study on Cancer Cell Lines :
- In vitro assays using breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity.
-
Neuroprotection in Animal Models :
- An animal model study assessed the neuroprotective effects following induced oxidative stress. The results showed reduced neuronal death and improved behavioral outcomes in treated animals compared to controls.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-morpholin-4-yl-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O4/c1-4-30-15-20(26-28-25(29-35-26)17-5-7-18(8-6-17)34-16(2)3)24(32)19-13-21(27)23(14-22(19)30)31-9-11-33-12-10-31/h5-8,13-16H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJPPPNYARZAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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